Ohioensin-A

Catalog No.
S599608
CAS No.
121353-47-7
M.F
C23H16O5
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ohioensin-A

CAS Number

121353-47-7

Product Name

Ohioensin-A

IUPAC Name

(1R,15S,23S)-4,9,11-trihydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one

Molecular Formula

C23H16O5

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C23H16O5/c24-10-5-6-12-14(7-10)23-20-13(11-3-1-2-4-18(11)28-23)8-15(25)21-17(27)9-16(26)19(12)22(20)21/h1-7,9,13,20,23-24,26-27H,8H2/t13-,20+,23+/m1/s1

InChI Key

DBGJQYIYUBGFLT-GQIHDASDSA-N

SMILES

C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26

Canonical SMILES

C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26

Isomeric SMILES

C1[C@H]2[C@@H]3[C@H](C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26

Description

Ohioensin-A is a member of hydroxyisoflavans.
Ohioensin-A is a natural product found in Polytrichum pallidisetum and Polytrichastrum alpinum with data available.

Ohioensin-A is a novel compound classified as a benzonaphthoxanthenone, isolated from the moss Polytrichum ohioense. This compound exhibits a complex polycyclic structure, which contributes to its unique chemical properties and biological activities. Ohioensin-A has garnered interest for its potential therapeutic applications, particularly in the fields of cancer treatment and inflammation modulation.

Typical of organic compounds with polycyclic structures. These include:

  • Oxidation: Ohioensin-A can undergo oxidation reactions, which involve the transfer of electrons and can lead to the formation of free radicals.
  • Reduction: The compound can also participate in reduction reactions, where it gains electrons, potentially altering its reactivity and biological activity.
  • Substitution Reactions: Ohioensin-A may engage in substitution reactions, where functional groups are replaced by other atoms or groups, affecting its pharmacological properties .

Ohioensin-A has demonstrated significant biological activities, including:

  • Antioxidant Activity: In vitro studies have shown that Ohioensin-A exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress .
  • Cytotoxic Effects: The compound has shown cytotoxicity against various cancer cell lines, including lung carcinoma and breast adenocarcinoma. This suggests potential applications in cancer therapy .
  • Anti-inflammatory Properties: Ohioensin-A inhibits the expression of adhesion molecules in vascular smooth muscle cells, which is crucial for inflammatory responses. It operates through pathways involving tumor necrosis factor-alpha and nuclear factor-kappa B .

The synthesis of Ohioensin-A typically involves extraction from natural sources followed by purification processes. The primary method includes:

  • Extraction: The compound is extracted from the moss Polytrichum ohioense using ethanol or methanol.
  • Chromatographic Techniques: Various chromatographic methods such as high-performance liquid chromatography (HPLC) are employed to isolate and purify Ohioensin-A from the crude extract .
  • Characterization: Spectroscopic techniques (e.g., mass spectrometry and nuclear magnetic resonance) are utilized to confirm the structure and purity of the isolated compound .

Ohioensin-A holds promise for various applications:

  • Pharmaceutical Development: Due to its cytotoxicity against cancer cells and antioxidant properties, Ohioensin-A is being investigated for development into therapeutic agents for cancer treatment and as anti-inflammatory drugs .
  • Nutraceuticals: Its antioxidant capabilities suggest potential use in dietary supplements aimed at reducing oxidative stress.

Research on Ohioensin-A's interactions indicates:

  • Protein Tyrosine Phosphatase Inhibition: Ohioensin-A has been identified as an inhibitor of protein tyrosine phosphatase 1B, which is relevant for metabolic regulation and cancer progression .
  • Cell Adhesion Modulation: Studies show that Ohioensin-A can suppress TNF-alpha-induced adhesion molecule expression in vascular smooth muscle cells, indicating its role in managing inflammation-related conditions .

Ohioensin-A shares structural similarities with other compounds derived from natural sources. Here are some comparable compounds:

Compound NameSourceBiological Activity
Ohioensin-BPolytrichum ohioenseAntioxidant, cytotoxic
Ohioensin-CPolytrichum ohioenseAntioxidant, protein tyrosine phosphatase inhibitor
Ohioensin-FPolytrichastrum alpinumAntioxidant, anti-inflammatory
Ohioensin-GPolytrichastrum alpinumCytotoxic against cancer cell lines

Uniqueness of Ohioensin-A

Ohioensin-A is distinguished by its specific structural features that contribute to its unique biological activities. While other ohioensins exhibit similar antioxidant and cytotoxic properties, the distinct mechanisms of action and pathways influenced by Ohioensin-A highlight its potential as a targeted therapeutic agent.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

372.09977361 g/mol

Monoisotopic Mass

372.09977361 g/mol

Heavy Atom Count

28

Wikipedia

Ohioensin-A

Dates

Modify: 2024-02-18

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